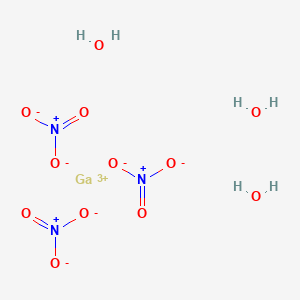

Gallium (III) nitrate trihydrate

Description

Properties

IUPAC Name |

gallium;trinitrate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUZZLFFCJGIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH6N3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gallium (III) Nitrate Trihydrate: Physical Characteristics and Preclinical Workflows for Antiresorptive Drug Development

Introduction

As a Senior Application Scientist navigating the intersection of inorganic chemistry and oncology, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Gallium (III) nitrate trihydrate (

This technical guide dissects the physical characteristics of this compound, maps its pharmacodynamic mechanisms, and provides a self-validating experimental protocol for researchers developing gallium-based therapeutics.

Part 1: Physicochemical Profiling

The physical properties of an API dictate its formulation strategy, stability, and bioavailability. This compound is a white, crystalline solid that exhibits unique behavior in aqueous environments, making it highly suitable for specific clinical delivery methods[2].

Table 1: Key Physical and Chemical Characteristics of this compound

| Property | Value / Description | Causality / Relevance in Drug Development |

| Chemical Formula | The trihydrate state stabilizes the crystal lattice at room temperature[3]. | |

| Molar Mass | 309.78 g/mol (Trihydrate) | Critical for calculating precise molarity in in vitro and in vivo assays[4]. |

| Appearance | White crystalline solid | Facilitates visual QA/QC for contamination or degradation[2]. |

| Melting / Decomp. Point | ~110 °C | Decomposes at elevated temperatures; requires cold or room-temperature processing. |

| Aqueous Solubility | Very High (1810 g/L at 20 °C) | Enables formulation into high-concentration continuous IV infusions[5]. |

| Hygroscopicity | High | Necessitates storage in desiccated, airtight environments to prevent mass-weighing errors[3]. |

| Hazard Classification | Oxidizer (Category 2), Irritant | Requires specific handling protocols to prevent violent reactions with combustible materials[6]. |

Part 2: Mechanism of Action in Hypercalcemia of Malignancy

Cancer-related hypercalcemia is often driven by the secretion of parathyroid hormone-related protein (PTHrP) by solid tumors, which hyper-stimulates osteoclast-mediated bone resorption[1]. While bisphosphonates (like etidronate) are standard, their calcium-lowering potential is frequently blunted by high PTHrP levels[1].

Gallium nitrate operates via a distinct, non-cytotoxic mechanism. The

Fig 1: Pharmacodynamic pathway of Gallium (III) Nitrate in hypercalcemia.

Part 3: Self-Validating Preclinical Protocol

To evaluate the efficacy of a new gallium nitrate formulation, researchers must employ a self-validating workflow that pairs chemical quantification with biological observation. The following protocol outlines the assessment of

Fig 2: Self-validating preclinical workflow for Gallium (III) Nitrate.

Protocol: In Vitro Hydroxyapatite Binding and Osteoclast Inhibition Assay

Phase 1: Formulation and Solubilization

-

Desiccation & Weighing: Store

in a vacuum desiccator. Weigh out the required mass rapidly to prevent ambient moisture absorption, which skews molarity calculations[3]. -

Aqueous Solubilization: Dissolve the API in sterile, deionized water to create a 10 mM stock solution.

-

Causality: The extremely high aqueous solubility of the nitrate salt ensures complete dissociation into

and

-

Phase 2: Chemical Validation (ICP-MS Binding Assay)

-

Incubation: Add 1 mL of the 10 mM

solution to 50 mg of synthetic hydroxyapatite (HA) powder in a microcentrifuge tube. Incubate at 37°C for 24 hours under continuous agitation. -

Separation & Quantification: Centrifuge at 10,000 x g for 5 minutes. Extract the supernatant and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Causality: ICP-MS provides parts-per-billion (ppb) sensitivity. By measuring the depletion of

in the supernatant, you mathematically validate the mass of gallium adsorbed onto the HA matrix, confirming the physical mechanism of action prior to biological testing.

-

Phase 3: Biological Validation (Osteoclast Pit Assay)

-

Substrate Preparation: Coat 24-well culture plates with a thin film of synthetic HA. Pre-treat the experimental wells with the

stock solution for 24 hours, then wash thoroughly with PBS to remove unbound ions. -

Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) and stimulate with M-CSF and RANKL to induce osteoclastogenesis.

-

Quantification: After 14 days, remove the cells using sodium hypochlorite and image the plates under a light microscope. Use image analysis software to quantify the total area of resorption pits.

-

Causality: This step biologically validates the ICP-MS data. If

successfully bound to the HA in Phase 2, the osteoclasts in Phase 3 will be physically unable to resorb the matrix, resulting in a statistically significant reduction in pit area compared to untreated controls.

-

Part 4: Clinical Translation and Safety Considerations

When transitioning from preclinical models to clinical application, dosing schedules and safety profiles must be rigorously controlled. The recommended clinical schedule for gallium nitrate is 200 mg/m² per day administered as a 5-day continuous intravenous infusion[1].

-

Superiority to Bisphosphonates: In randomized, double-blind trials, continuous infusion of gallium nitrate achieved normocalcemia in 82% of patients, compared to only 43% for etidronate[8]. Furthermore, the median duration of normocalcemia was significantly longer (8 days vs. 0 days)[8].

-

Nephrotoxicity Management: The primary dose-limiting toxicity of gallium nitrate is renal impairment. Adverse renal effects occur in approximately 12.5% of patients[7].

-

Causality: As a heavy metal salt excreted via the kidneys, high concentrations can precipitate in renal tubules. Therefore, clinical protocols mandate concurrent administration of adequate IV hydration and strict monitoring of serum creatinine (contraindicated if >2.5 mg/dL)[7].

-

Conclusion

This compound is a highly effective, specialized therapeutic agent whose clinical efficacy is directly tied to its unique physical characteristics. Its high aqueous solubility enables continuous IV administration, while the ionic properties of

References

-

Title: Treating cancer-related hypercalcemia with gallium nitrate Source: PubMed (nih.gov) URL: [Link]

-

Title: Safety Data Sheet: Gallium(III) nitrate hydrate Source: Carl ROTH URL: [Link]

-

Title: Gallium nitrate Source: Wikipedia URL: [Link]

-

Title: A randomized double-blind study of gallium nitrate compared with etidronate for acute control of cancer-related hypercalcemia Source: ASCO Publications URL: [Link]

-

Title: Galliumnitrat Source: Internetchemie URL: [Link]

Sources

- 1. Treating cancer-related hypercalcemia with gallium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ProChem Inc. Gallium Nitrate, 99.99% – High Purity for Catalysis & High-Temperature Processing [prochemonline.com]

- 3. CAS 69365-72-6: Gallium(III) nitrate hydrate | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Galliumnitrat [internetchemie.info]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Gallium nitrate - Wikipedia [en.wikipedia.org]

- 8. ascopubs.org [ascopubs.org]

Crystallographic and Physicochemical Characterization of Gallium(III) Nitrate Hydrates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists

Executive Summary: The Iron Mimic

Gallium(III) nitrate [

While often requested as a "trihydrate," the compound exists in a dynamic hydration equilibrium. The thermodynamically stable form from aqueous solution is the nonahydrate (

Crystallographic Architecture & Structural Dynamics

To understand the trihydrate, one must first define the coordination sphere of the Gallium ion.

2.1 The Coordination Sphere

Regardless of the lattice water content, the Gallium(III) center prefers an octahedral coordination geometry.

-

Primary Coordination: The

ion is surrounded by six water molecules, forming the hexaaquagallium(III) cation: -

Bond Lengths: The

bond distance is typically 1.96 Å , almost identical to the

2.2 Hydration States: Nonahydrate vs. Trihydrate

The difference between the commercially available forms lies in the "lattice water"—water molecules trapped in the crystal structure but not directly bonded to the metal.

| Parameter | Nonahydrate ( | Trihydrate ( |

| Formula | ||

| Stability | Stable at STP; crystallizes from water. | Hygroscopic; formed by drying at 40–80°C. |

| Crystal System | Monoclinic (typically | Often amorphous or microcrystalline. |

| Gallium Content | ~16.7% | ~26.3% (Higher efficiency for synthesis) |

Structural Insight: In the nonahydrate, the nitrate anions (

Synthesis and Purification Workflow

The synthesis of high-purity Gallium(III) nitrate requires strict control over pH and temperature to prevent the formation of basic salts (e.g.,

3.1 Reaction Logic

We utilize the dissolution of Gallium(III) oxide (

3.2 Protocol:

to

-

Digestion: Suspend high-purity (4N)

in 50%-

Why? Reflux prevents acid loss while maintaining activation energy for bond breaking.

-

-

Filtration: Filter the solution while hot to remove unreacted oxide.

-

Concentration: Evaporate the filtrate at 80°C until the solution becomes viscous.

-

Critical Check: Do not boil to dryness rapidly, or anhydrous

may decompose to

-

-

Crystallization (Nonahydrate): Cool slowly to 0–4°C. White, deliquescent crystals will form.

-

Conversion to Trihydrate: Dry the crystals in a vacuum oven at 40°C for 48 hours. Monitor weight loss until stoichiometric target is reached [3].

3.3 Synthesis Visualization

Figure 1: Step-by-step synthesis workflow from Gallium Oxide to Gallium Nitrate Trihydrate.

Physicochemical Characterization

To validate the "trihydrate" structure and purity, a multi-modal approach is required.

4.1 Thermogravimetric Analysis (TGA)

TGA is the definitive method to determine

-

Step 1 (40–100°C): Loss of lattice water. For the nonahydrate, this shows a mass loss of ~6 water molecules.

-

Step 2 (110–150°C): Loss of coordinated water (trihydrate formation/decomposition).

-

Step 3 (>200°C): Decomposition of nitrate (

) groups, evolving -

Final Residue (>500°C): Stable

.

4.2 FTIR Spectroscopy

-

O-H Stretch: Broad peak at 3200–3500 cm⁻¹ (indicates hydration).

-

Nitrate Stretch: Sharp peak at 1380 cm⁻¹ (free nitrate,

) vs. split peaks at 1280/1500 cm⁻¹ (coordinated nitrate, -

Diagnostic: As you dry from nonahydrate to trihydrate, the nitrate peak may split, indicating nitrates are replacing water in the coordination sphere.

Therapeutic Mechanism: The "Trojan Horse"

Gallium nitrate's utility in drug development (e.g., for Pseudomonas aeruginosa infections or Non-Hodgkin's lymphoma) is strictly mechanistic.

5.1 Mechanism of Action

-

Uptake:

binds to Transferrin (Tf) in the blood/media, displacing -

Entry: The Tf-Ga complex binds to Transferrin Receptors (TfR) on the cell surface and is endocytosed.[1][2]

-

Disruption: Inside the cell,

is released. It competitively inhibits Ribonucleotide Reductase (RR), an enzyme requiring a diferric center to synthesize DNA. -

Apoptosis: Unlike Iron, Gallium cannot be reduced to

. The redox cycle halts, DNA synthesis fails, and the cell undergoes apoptosis [4].

5.2 Pathway Visualization

Figure 2: The "Trojan Horse" mechanism of Gallium toxicity in target cells.

Stability and Storage

-

Hygroscopicity: The trihydrate is thermodynamically unstable in humid air and will absorb moisture to revert to the nonahydrate or liquefy.

-

Acidity: Solutions are acidic (

) due to hydrolysis: -

Storage: Store in desiccators under Argon or Nitrogen. Do not store in metal containers due to corrosion risks.

References

-

Bernstein, L. R. (1998). Mechanisms of therapeutic activity of gallium. Pharmacological Reviews, 50(4), 665-682. Link

-

Goggin, P. L., et al. (1982). Vibrational spectroscopy of indium and gallium nitrate species. Journal of the Chemical Society, Dalton Transactions. Link

-

Sigma-Aldrich. (n.d.). Gallium(III) nitrate hydrate Product Information. Link

-

Chitambar, C. R. (2010). Medical applications and toxicities of gallium compounds. International Journal of Environmental Research and Public Health, 7(5), 2337-2361. Link

-

PubChem. (2024).[3][4] Gallium Nitrate Compound Summary. National Library of Medicine. Link

Sources

Thermal decomposition of Gallium (III) nitrate trihydrate

An In-depth Technical Guide to the Thermal Decomposition of Gallium (III) Nitrate Hydrate

Executive Summary

The thermal decomposition of gallium (III) nitrate hydrate is a critical process for the synthesis of high-purity gallium oxides, materials vital for advanced electronics, optoelectronics, and catalysis. This guide provides a comprehensive analysis of this complex, multi-stage process, intended for researchers, scientists, and professionals in materials science and drug development. Far from a simple dehydration followed by salt decomposition, the thermal behavior of Ga(NO₃)₃·xH₂O involves coupled dehydration and decomposition steps, where the reaction pathway and the nature of the chemical intermediates are profoundly influenced by experimental conditions, most notably the heating rate. This document elucidates the proposed decomposition mechanisms, details the essential analytical techniques for characterization, and presents a synthesized view of the process to guide experimental design and interpretation.

Introduction to Gallium (III) Nitrate and its Significance

Gallium (III) nitrate, Ga(NO₃)₃, is the gallium salt of nitric acid. In its solid form, it is a white, crystalline, and highly hygroscopic substance, meaning it readily absorbs moisture from the air.[1] Consequently, it is typically supplied and studied as a hydrate, with the general formula Ga(NO₃)₃·xH₂O. While various hydration states are possible, research literature predominantly focuses on higher hydrates where 'x' is reported as 6, 8, or 9.[2][3][4] The existence of the hexaaquagallium ion, [Ga(OH₂)₆]³⁺, has been confirmed in aqueous solutions, lending credence to these higher hydration numbers.[2]

The significance of gallium nitrate spans two distinct fields:

-

Materials Science: It is a preferred precursor for the synthesis of other gallium compounds.[1] Its thermal decomposition is a key method for producing various polymorphs of gallium oxide (Ga₂O₃), a wide-bandgap semiconductor with applications in gas sensors, high-power electronics, and solar-blind photodetectors.[1][5] Furthermore, when decomposition is carried out in a reducing atmosphere like ammonia, it can be used to synthesize gallium nitride (GaN), a cornerstone material for LEDs and high-frequency transistors.[1][3]

-

Pharmaceuticals: Under the brand name Ganite, gallium nitrate is an FDA-approved drug for treating cancer-related hypercalcemia.[6] It functions by inhibiting osteoclast activity, which in turn prevents the breakdown of bone and lowers excessive calcium levels in the blood.[6]

Understanding the thermal stability and decomposition pathway of the hydrate is therefore crucial for controlling the purity, morphology, and crystalline phase of the resulting gallium oxide, as well as for ensuring safe handling and storage of the pharmaceutical product.

The Core Process: A Multi-Stage, Kinetically-Driven Decomposition Pathway

A central theme in the study of Ga(NO₃)₃·xH₂O thermolysis is that the process is not a sequential removal of water followed by the decomposition of an anhydrous salt. Instead, dehydration and decomposition are coupled processes, with the evolution of water and nitrogen oxides occurring simultaneously over certain temperature ranges.[7] Critically, a stable anhydrous Ga(NO₃)₃ intermediate is not formed at any temperature during heating.[3][8]

The scientific literature presents two prominent, though not mutually exclusive, mechanistic proposals. The divergence in observed intermediates is largely attributed to kinetic factors, with the applied heating rate being the primary determinant of the reaction course.

Mechanism A: The Hydroxide/Oxynitrate Pathway (Berbenni et al.)

This mechanism, extensively studied through thermogravimetric analysis (TGA) and diffuse reflectance infrared spectroscopy (DRIFT-IR), posits that the decomposition proceeds through a series of gallium hydroxide nitrate and gallium oxynitrate intermediates. The specific intermediates formed are highly sensitive to the heating rate.[7]

-

At low heating rates (e.g., 1-2 K/min): The initial major intermediate formed is gallium hydroxide nitrate, Ga(OH)₂NO₃. This species subsequently decomposes into a mixture of gallium hydroxide (Ga(OH)₃) and gallium oxynitrate (GaONO₃).[7] These compounds then further decompose, with Ga(OH)₃ first forming gallium oxyhydroxide (Ga(OH)O), which finally converts to gallium oxide (Ga₂O₃). The GaONO₃ intermediate decomposes directly to Ga₂O₃.[7]

-

At higher heating rates (e.g., 5-10 K/min): The formation of Ga(OH)₂NO₃ is suppressed. Instead, the decomposition proceeds primarily through the formation of Ga(OH)₃ and GaONO₃ as the initial major intermediates.[7]

This heating-rate dependency underscores the competitive nature of the dehydration and nitrate decomposition reactions. Slower heating allows for more structural rearrangement and interaction with water molecules, favoring the formation of hydroxylated intermediates.

Caption: Influence of heating rate on the decomposition pathway of Ga(NO₃)₃·xH₂O.

Mechanism B: The Cyclic Tetramer Pathway (Melnikov et al.)

An alternative mechanism proposes an initial condensation step. After the hydrate melts in its own water of crystallization (around 44°C), it is suggested that four moles of the initial monomer condense to form a cyclic tetramer, [Ga₄O₄(NO₃)₄].[2] This inorganic ring structure then gradually loses dinitrogen pentoxide (N₂O₅) through the formation of unstable oxynitrate intermediates, ultimately transforming into gallium oxide.[2] This model draws parallels to the known chemistry of scandium and the existence of other cyclic gallium clusters.[2] This pathway emphasizes the formation of Ga-O-Ga bridges early in the process.

Caption: Proposed decomposition pathway via a cyclic tetramer intermediate.

Experimental Characterization: Methodologies and Protocols

A multi-technique approach is essential to fully elucidate the thermal decomposition of gallium nitrate hydrate. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and spectroscopic/diffractive methods provide complementary information.

Caption: Integrated experimental workflow for studying thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]

Experimental Protocol:

-

Sample Preparation: Place approximately 10-15 mg of Ga(NO₃)₃·xH₂O into a suitable pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions with air.

-

Thermal Program:

-

Data Collection: Continuously record the sample mass and temperature throughout the program. The first derivative of the mass loss curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition.

Experimental Protocol:

-

Sample Preparation: Seal a small amount of sample (2-5 mg) in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere and Thermal Program: Use an inert atmosphere and a thermal program identical to the one used for TGA to allow for direct correlation of thermal events with mass loss events.

-

Data Collection: Record the differential heat flow as a function of temperature. Endothermic peaks typically correspond to melting and decomposition, while exothermic peaks can indicate phase transitions or oxidation.

Evolved Gas Analysis (EGA) and Residue Analysis

-

FTIR Spectroscopy: Coupling the gas outlet of the TGA to an FTIR spectrometer allows for the real-time identification of evolved gaseous products. For gallium nitrate decomposition, this is crucial for confirming the simultaneous release of water (H₂O) and nitrogen oxides (e.g., N₂O₅).[7]

-

X-Ray Diffraction (XRD): To identify the solid-state products, TGA/DSC experiments can be stopped at specific temperatures corresponding to plateaus in the mass loss curve. The solid residue is then cooled and analyzed by XRD to determine its crystalline structure. This is essential for identifying intermediates and the final Ga₂O₃ polymorph.[3][5]

Data Synthesis and Interpretation

Synthesizing data from various sources provides a clearer picture of the decomposition stages. The process generally occurs below 260°C at a heating rate of 10 K/min.[3]

| Temperature Range (°C) | Approximate Mass Loss | Key Events and Proposed Species |

| 40 - 70 | Variable | Melting in the water of crystallization. Initial loss of hydration water.[2] |

| 70 - 120 | Significant (e.g., ~36%) | Major combined dehydration and decomposition. Formation of initial intermediates like Ga(OH)₂NO₃ (at low heating rates).[2][7] |

| 120 - 160 | Stepwise | Further decomposition of intermediates. Formation of Ga(OH)₃, GaONO₃, and Ga(OH)O.[3][7] |

| 160 - 260 | Stepwise | Final decomposition of remaining intermediates to form amorphous or poorly crystalline Ga₂O₃.[2][3] |

| > 260 | Plateau (no mass loss) | Crystallization of Ga₂O₃. Formation of different polymorphs depends on the final annealing temperature and duration (e.g., δ-Ga₂O₃ at 200°C, α-Ga₂O₃ at 500°C, stable β-Ga₂O₃ at >800°C).[5] |

Note: Temperature ranges and mass loss percentages are approximate and highly dependent on the specific hydrate (value of 'x') and the experimental heating rate.

The total experimental mass loss upon heating to 800°C is reported to be around 75.1%, which corresponds to a starting hydrate of Ga(NO₃)₃·6H₂O.[2] Other studies have concluded that the starting material contains 8 water molecules.[3][11] This variability highlights the importance of characterizing the initial water content of the starting material for accurate quantitative analysis.

Conclusion and Future Outlook

The thermal decomposition of gallium (III) nitrate hydrate is a kinetically complex process governed by coupled dehydration and decomposition reactions. The reaction pathway is not singular but is dictated by the heating rate, leading to different sets of hydroxide and oxynitrate intermediates. A comprehensive characterization requires a combination of thermoanalytical techniques (TGA/DSC) coupled with spectroscopic (FTIR) and diffractive (XRD) analysis to identify both the evolved gases and the solid-state products.

For professionals in materials synthesis, precise control over the heating ramp and final annealing temperature is paramount for targeting specific Ga₂O₃ polymorphs with desired morphologies. For those in pharmaceutical development, this inherent thermal instability underscores the need for stringent temperature controls during storage and processing to prevent degradation of the active compound.

Future research leveraging in-situ, time-resolved techniques like high-temperature XRD or Raman spectroscopy could provide more definitive evidence of the transient intermediates, resolving the existing mechanistic debates and enabling an even finer degree of control over this important chemical transformation.

References

-

Melnikov, P., & Nascimento, V. A. (2011). Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. Journal of Thermal Analysis and Calorimetry, 105(1), 169-174. [Link]

-

Berbenni, V., Milanese, C., Bruni, G., & Marini, A. (2005). Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. ResearchGate. [Link]

-

Berbenni, V., Milanese, C., Bruni, G., & Marini, A. (2005). THERMAL DECOMPOSITION OF GALLIUM NITRATE HYDRATE Ga(NO3)3 xH2O. Journal of Thermal Analysis and Calorimetry, 82(2), 401-407. [Link]

-

Melnikov, P., & Nascimento, V. A. (2011). Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. ResearchGate. [Link]

-

Chiang, J. L., Yadlapalli, B. K., Chen, M. I., & Wuu, D. S. (2022). A Review on Gallium Oxide Materials from Solution Processes. Nanomaterials, 12(20), 3601. [Link]

-

Wikipedia. (n.d.). Gallium nitrate. Wikipedia. [Link]

-

Berbenni, V., Milanese, C., Bruni, G., & Marini, A. (2005). Thermal decomposition of gallium nitrate hydrate Ga(NO3)3.xH2O. IRIS. [Link]

-

Pye, C. C., Hendsbee, A. D., Nizio, K. D., Goodall, B., Ferguson, J. P., Masuda, J. D., & Clyburne, J. A. C. (2021). The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3·9H2O. Semantic Scholar. [Link]

-

Infinity TGA. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. [Link]

-

Joao, K. (n.d.). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Journal of Analytical and Bioanalytical Techniques. [Link]

Sources

- 1. ProChem Inc. Gallium Nitrate, 99.999% – Advanced Material for Catalysis & High-Temperature Processing [prochemonline.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallium nitrate - Wikipedia [en.wikipedia.org]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. longdom.org [longdom.org]

- 11. Thermal decomposition of gallium nitrate hydrate Ga(NO3)3.xH2O [iris.unipv.it]

Hygroscopic Stability and Handling of Gallium(III) Nitrate Trihydrate

A Technical Guide for Pharmaceutical and Materials Applications

Executive Technical Summary

Gallium(III) nitrate trihydrate (

Unlike transition metal nitrates that form stable anhydrous phases, Gallium(III) nitrate lacks a thermodynamically stable anhydrous form under standard conditions. The high charge density of the

This guide provides a mechanistic understanding of these instability pathways and establishes validated protocols for handling, characterization, and storage to ensure material integrity in drug development and materials science workflows.

Physicochemical Basis of Hygroscopicity

2.1 The Thermodynamics of Deliquescence

The hygroscopic nature of gallium nitrate is not merely surface adsorption but a bulk phase transition driven by the high hydration enthalpy of the gallium ion.

-

Lewis Acidity:

is a hard Lewis acid. In the solid state, the lattice energy is insufficient to prevent the displacement of nitrate ligands by water molecules from the atmosphere. -

Critical Relative Humidity (CRH): The CRH of gallium nitrate is extremely low (estimated

RH at -

Hydrolysis Risk: Once dissolved, the acidic nature of the hexaaqua complex

(

2.2 Crystal Structure & Hydration Shell

Commercially labeled "trihydrate" is often a non-stoichiometric variant or a mixture. The coordination sphere of Gallium typically seeks a coordination number (CN) of 6.

-

Idealized Coordination:

(often found as the nonahydrate in wet forms). -

Dehydration Hysteresis: Removing water does not yield

; it yields basic salts due to the competition between

Figure 1: Mechanism of Hygroscopic Failure The following diagram illustrates the pathway from surface adsorption to chemical degradation.

Caption: Mechanistic pathway of moisture-induced degradation in Gallium(III) nitrate.

Characterization & Analytical Workflows

Standard gravimetric methods often fail due to rapid weight gain during sampling. The following protocols ensure data integrity.

3.1 Thermal Analysis (TGA/DSC) Interpretation

Thermal decomposition of Gallium(III) nitrate is complex. It does not follow a simple dehydration step.[1][2]

| Temperature Range ( | Event Type | Phenomenon | Interpretation |

| RT – 110 | Endothermic | Melting/Dissolution | Melting in crystal water (incongruent). |

| 110 – 200 | Mass Loss | Dehydration + Hydrolysis | Loss of free |

| 200 – 400 | Exothermic | Decomposition | Loss of |

| > 600 | Stable | Crystallization | Formation of |

Figure 2: Thermal Decomposition Logic Use this logic flow to interpret TGA curves that deviate from theoretical stoichiometry.

Caption: Decision logic for validating Gallium Nitrate purity via Thermogravimetric Analysis.

3.2 Validated Water Content Determination

Do NOT use standard Loss on Drying (LOD). The heat will cause decomposition before total dehydration.

-

Method: Karl Fischer Titration (Volumetric).

-

Solvent System: Anhydrous Methanol/Formamide (1:1) to ensure solubility of the gallium salt.

-

Buffer: Imidazole buffer may be required if the solution pH drops below 4.0, which can inhibit the KF reaction rate.

Impact on Pharmaceutical Formulation[5][6][7][8]

In drug development, Gallium(III) nitrate is used for its "Trojan Horse" mimetic effect on Iron(III). However, its instability poses formulation risks.

-

Excipient Incompatibility:

-

Reducing Sugars: Strong oxidizing potential of the nitrate anion can react with lactose or sucrose, causing browning (Maillard-type reactions) or API degradation.

-

Basic Fillers: Carbonates or hydroxides will immediately precipitate Gallium Hydroxide (

), rendering the drug biologically inactive.

-

-

Dosage Form Constraints:

-

Oral: Generally non-viable due to hydrolysis in the stomach and poor bioavailability.

-

Parenteral (IV): Requires reconstitution. The lyophilized powder must be stored in Type I glass vials with butyl rubber stoppers strictly tested for moisture vapor transmission rate (MVTR).

-

Advanced Handling & Storage Protocols

To maintain the "trihydrate" stoichiometry and prevent deliquescence, environmental control is non-negotiable.

5.1 Environmental Control Hierarchy

-

Level 1 (Synthesis/Bulk Handling): Inert Atmosphere Glovebox (

or-

ppm,

-

Note: Use anti-static guns, as dry powders can be static-charged.

-

ppm,

-

Level 2 (Short-term Weighing): Desiccated Balance Enclosure.

-

Relative Humidity

. -

Minimize exposure time to

seconds.

-

5.2 Storage Specifications

-

Container: Tightly sealed HDPE or Teflon (PTFE) containers. Glass is acceptable but avoid ground glass joints which can seize if the salt liquefies and recrystallizes.

-

Secondary Containment: Heat-sealed aluminized mylar bags with active desiccant packs (Silica gel or Molecular Sieves 4A).

-

Temperature: Store at

to slow decomposition kinetics, but allow to reach room temperature in a desiccator before opening to prevent condensation.

Figure 3: Handling Decision Matrix

Caption: Protocol selection for handling hygroscopic Gallium Nitrate based on exposure time.

References

-

PubChem. Gallium(III) Nitrate Hydrate - Compound Summary. National Library of Medicine. Available at: [Link]

-

Berbenni, V., et al. Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Bernstein, L.R., et al. Chemistry and Pharmacokinetics of Gallium Maltolate. Metal-Based Drugs. (Contextualizing Gallium stability). Available at: [Link]

-

Fiat, D., & Connick, R. E. Magnetic Resonance Studies of Ion Solvation.[3] The Coordination Number of Gallium(III) Ions in Aqueous Solutions. Journal of the American Chemical Society.[3] Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Gallium Nitride (GaN) Synthesis via Gallium(III) Nitrate Trihydrate

Topic: Gallium (III) nitrate trihydrate as a precursor for GaN synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

Gallium Nitride (GaN) is a cornerstone wide-bandgap semiconductor (3.4 eV) essential for optoelectronics (LEDs, laser diodes) and high-power RF devices.[1] While Metal-Organic Chemical Vapor Deposition (MOCVD) using Trimethylgallium (TMG) is the industrial standard for epitaxial films, it is prohibitively expensive and hazardous for bulk powder or nanoparticle synthesis.

This guide details the use of Gallium(III) nitrate trihydrate (

Precursor Profile: Gallium(III) Nitrate Trihydrate

Understanding the thermal behavior of the precursor is critical for reproducibility. Gallium nitrate is hygroscopic and a strong oxidizer.

| Property | Specification |

| Formula | |

| Molar Mass | ~255.74 g/mol (anhydrous basis), ~309.7 g/mol (trihydrate) |

| Appearance | White crystalline solid / Hygroscopic |

| Solubility | Highly soluble in water, ethanol, and diglyme |

| Decomposition Onset | ~110°C (Loss of |

| Oxide Formation Temp | > 400°C (Conversion to |

| Hazards | Oxidizer (Class 5.1), Skin/Eye Irritant |

Mechanistic Pathway: The Oxide Route

Direct nitridation of gallium nitrate is inefficient. The most reliable mechanism involves a two-step phase transformation:

-

Calcination: Thermal decomposition of the nitrate precursor to Gallium Oxide (

). -

Ammonolysis: Reductive nitridation of the oxide using Ammonia (

) gas at high temperatures.

Chemical Transformation Pathway

Figure 1: The stepwise chemical transformation from nitrate precursor to Gallium Nitride.

Protocol A: Citrate-Gel (Pechini) Synthesis

Objective: Synthesis of uniform, ultra-fine GaN nanoparticles (20–50 nm). Rationale: The Pechini method uses citric acid as a chelating agent to prevent gallium precipitation during solvent evaporation, ensuring atomic-level mixing.

Reagents & Equipment[8][9]

-

Precursor: Gallium(III) nitrate hydrate (99.9% purity).[2]

-

Chelator: Citric Acid (anhydrous).

-

Solvent: Deionized (DI) Water or Ethanol.

-

Gas: Anhydrous Ammonia (

, 99.999%). -

Equipment: Tube furnace (quartz tube), Alumina boats, Magnetic stirrer.

Step-by-Step Methodology

Phase 1: Sol-Gel Preparation[3]

-

Stoichiometric Mixing: Dissolve 2.0 g of

in 20 mL of DI water. -

Chelation: Add Citric Acid to the solution.

-

Ratio: Maintain a Molar Ratio of 1:1 to 1:2 (Ga : Citric Acid).

-

Observation: Solution should remain clear. If turbid, add minimal nitric acid to adjust pH < 2.

-

-

Gelation: Stir at 80°C for 2–4 hours. The solution will become viscous and eventually form a transparent, glassy gel (resin).

-

Pre-Calcination: Dry the gel at 150°C for 2 hours to remove excess solvent, forming a porous "xerogel."

Phase 2: Oxide Conversion (Calcination)

-

Transfer the xerogel to an alumina crucible.

-

Heat in a muffle furnace at 500°C for 3 hours in air.

-

Result: A white powder of amorphous or semi-crystalline

. Grind this powder in an agate mortar to break agglomerates.

Phase 3: Nitridation (Ammonolysis)

Critical Step: Temperature control is vital. Below 800°C, conversion is incomplete; above 1050°C, GaN decomposes.

-

Place the

powder in a quartz boat within a tube furnace. -

Purge: Flush the tube with Nitrogen (

) for 20 mins to remove oxygen. -

Ramp: Heat at 5–10°C/min to 900°C .

-

Reaction: Switch gas flow to Ammonia (

) at a flow rate of 200–500 sccm .-

Duration: Hold at 900°C for 1 to 3 hours .

-

-

Cool Down: Switch back to

flow during cooling to prevent oxidation of the hot GaN surface.

Protocol B: Urea-Assisted Combustion Synthesis

Objective: Rapid synthesis of GaN powders with lower energy input. Rationale: Urea acts as both a fuel (exothermic decomposition) and a nitrogen source, reducing the reliance on long nitridation times.

Methodology

-

Precursor Mix: Mix Gallium Nitrate and Urea (

) in a mortar.-

Ratio: 1:3 to 1:5 (Oxidizer : Fuel molar ratio).

-

-

Dehydration: Heat the mixture gently (100°C) until it melts into a slurry.

-

Combustion: Transfer to a furnace pre-heated to 500°C .

-

Reaction: The mixture will ignite/foam rapidly, releasing gases (

) and leaving a fluffy precursor powder.

-

-

Final Annealing: To ensure phase purity (removing residual carbon/oxides), anneal the resulting powder under

flow at 850°C for 1 hour .

Experimental Workflow & Equipment Setup

Figure 2: Operational workflow from precursor handling to final characterization.

Characterization & Validation

To confirm the successful synthesis of GaN, the following analytical signatures must be verified:

| Technique | Target Signature | Common Failure Mode |

| XRD (X-Ray Diffraction) | Peaks at | Presence of broad peaks at |

| SEM (Scanning Electron Microscopy) | Nanoparticles (20–50 nm) or nanowires depending on catalyst use. | Large, fused aggregates indicate excessive calcination temperature. |

| PL (Photoluminescence) | Strong near-band-edge emission at ~364 nm (3.4 eV) . | Yellow luminescence band (~550 nm) indicates carbon impurities or Gallium vacancies. |

Troubleshooting & Optimization

-

Issue: Residual Oxide (

peaks in XRD).-

Cause: Insufficient ammonia flow or temperature too low.

-

Fix: Increase temperature to 950°C or extend dwell time. Ensure

flow is >300 sccm.

-

-

Issue: Carbon Contamination (Grey/Black powder).

-

Cause: Incomplete decomposition of the citrate/organic matrix.

-

Fix: Extend the air calcination step (Phase 2) to ensure all organics are burned off before nitridation.

-

-

Issue: Precursor Melting/Agglomeration.

-

Cause: Heating rate too fast during gel combustion.

-

Fix: Use a slow ramp rate (2°C/min) up to 500°C.

-

Safety Considerations

-

Gallium Nitrate: Strong oxidizer.[1] Keep away from organic solvents (unless controlled like in sol-gel) and reducing agents.

-

Ammonia (

): Toxic and corrosive gas. Must be used in a ventilated fume hood with a scrubber system on the exhaust. -

Thermal Hazards: The reaction of nitrates with organics (citric acid/urea) can be exothermic. Perform initial heating steps behind a blast shield.

References

-

Dwiliński, R., et al. "On GaN Crystallization by Ammonothermal Method." Journal of Materials Research, vol. 19, no. 12, 2004. Link

-

Liu, F. S., et al. "Low-temperature synthesis and characterization of GaN nanocrystals from gallium trichloride precursor."[4] Journal of Materials Research, 2004.[4] Link

-

PubChem. "Gallium(III) nitrate hydrate - Compound Summary." National Library of Medicine. Link

-

Justicia, I., et al. "Synthesis of gallium nitride nanostructures by nitridation of electrochemically deposited gallium oxide." Nanoscale, 2014. Link

-

Pechini, M.P. "Method of preparing lead and alkaline earth titanates and niobates and coating method using the same to form a capacitor."[5] U.S. Patent 3,330,697, 1967. Link

-

Yamane, H., et al. "Preparation of GaN single crystals using a Na flux." Chemistry of Materials, 1997. (Context for flux methods vs nitrate). Link

Sources

Synthesis of gallium oxide from Gallium (III) nitrate trihydrate

Application Note: Controlled Synthesis of High-Purity Gallium Oxide ( ) from Gallium(III) Nitrate

Abstract & Core Directive

Gallium oxide (

We present three distinct protocols tailored to specific morphological requirements:

-

Direct Thermal Decomposition: For bulk, high-purity

-phase powder. -

Hydrothermal Synthesis: For defined nanostructures (nanorods/spindles).

-

Sol-Gel (Pechini Method): For thin films and doped variants.

Precursor Chemistry & Phase Dynamics

Understanding the precursor behavior is the "control knob" for successful synthesis. Gallium nitrate is hygroscopic and decomposes in a complex, multi-step process.

The Decomposition Mechanism

Direct heating does not yield oxide immediately. The nitrate undergoes aquation-dehydration followed by anionic decomposition .

-

Stage 1 (< 110°C): Melting in crystal water and partial dehydration.

-

Stage 2 (110°C – 200°C): Formation of hydroxy-nitrate intermediates (

). -

Stage 3 (> 500°C): Nucleation of metastable

- -

Stage 4 (> 800°C): Irreversible phase transition to thermodynamically stable

-

Phase Transition Logic

The specific application dictates the calcination temperature.

Figure 1: Thermal evolution of Gallium Oxide polymorphs from nitrate precursors.[2] Note the irreversible transition to the

Experimental Protocols

Protocol A: Direct Thermal Decomposition (Bulk Powder)

Best for: High-purity powder standards, solid-state reaction precursors.

Materials:

- (99.9% purity or higher).[2]

-

Alumina crucible (Quartz is acceptable if

).

Procedure:

-

Dehydration (Crucial Step):

-

Place nitrate in crucible.

-

Heat to 150°C at a slow ramp (

) and hold for 2 hours. -

Why: Rapid heating causes the nitrate to melt in its own water, foam aggressively, and overflow the crucible. This step creates a solid crust.

-

-

Denitration:

-

Ramp to 500°C (

). Hold for 2 hours. -

Result: Formation of amorphous/

-phase oxide.

-

-

Crystallization (Calcination):

-

Ramp to 900°C – 1000°C (

). Hold for 5 hours. -

Result: Conversion to highly crystalline white

-

-

Protocol B: Hydrothermal Synthesis (Nanorods)

Best for: Catalysis, gas sensors, and antibacterial surfaces.

Mechanism: Urea hydrolysis slowly releases ammonia, driving homogeneous precipitation of

Materials:

Procedure:

-

Precursor Solution:

-

Dissolve

-

Add

Urea (Molar ratio Urea:Ga -

Note: Urea acts as a pH buffer and slow-release base.

-

-

Hydrothermal Treatment:

-

Seal in autoclave.[7]

-

Heat at 150°C for 12 hours .

-

Chemistry:

. The slow release of

-

-

Washing:

-

Centrifuge the white precipitate. Wash

with water and

-

-

Calcination:

-

Dry at 80°C.

-

Calcine at 800°C for 2 hours in air.

-

Result:

rods dehydrate topotactically to porous

-

Protocol C: Sol-Gel Pechini Method (Thin Films/Doping)

Best for: Spin-coating films, complex doping (e.g., Sn, Si doping).

Materials:

Procedure:

-

Chelation:

-

Dissolve nitrate in minimal DI water.

-

Add Citric Acid (CA) (Ratio Ga:CA = 1:1). Stir at 60°C for 30 mins.

-

-

Polymerization:

-

Add Ethylene Glycol (EG) (Ratio CA:EG = 1:4).

-

Heat to 90°C with continuous stirring. The solution will become viscous and turn into a transparent resin/gel.

-

-

Film Deposition (Optional):

-

Spin coat the viscous resin onto substrates (Sapphire/Silicon).

-

-

Pyrolysis:

-

Heat gel to 450°C to burn off organics (charring phase).

-

-

Annealing:

-

Sinter at 800°C for crystallinity.

-

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the trade-offs between methods.

| Feature | Thermal Decomposition | Hydrothermal | Sol-Gel (Pechini) |

| Primary Phase | Amorphous | ||

| Morphology | Irregular Aggregates | Uniform Nanorods/Spindles | Continuous Film / Fine Powder |

| Purity Potential | High | Medium (Surfactant residues) | Very High (Homogenous mixing) |

| Key Risk | Crucible overflow (foaming) | Autoclave pressure safety | Carbon contamination (if under-calcined) |

| Cost Efficiency | High | Medium | Low (Reagent heavy) |

Workflow Visualization

Figure 2: Decision tree for synthesis protocols based on desired intermediate states.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following metrics:

-

XRD (X-Ray Diffraction):

-

Check: Look for the characteristic monoclinic peaks of

- -

Validation: Absence of peaks at

usually indicates incomplete crystallization or amorphous phases.

-

-

TGA (Thermogravimetric Analysis):

-

Check: Ensure no mass loss occurs

. Mass loss at high temps indicates residual carbonates (Sol-Gel) or hydroxyls.

-

-

SEM (Scanning Electron Microscopy):

-

Check: Hydrothermal samples should show distinct rod-like morphology (Aspect ratio > 10). Thermal decomposition samples will appear as sintered agglomerates.

-

Troubleshooting Guide

-

Problem: Sample is grey or black after calcination.

-

Cause: Residual carbon from organic additives (Urea/Citric acid) due to insufficient oxygen during calcination.

-

Fix: Increase airflow during calcination or extend the hold time at 500°C (burn-off phase).

-

-

Problem: Crucible cracked or material overflowed.

-

Cause: "Melting" of nitrate hydrate releases water rapidly.

-

Fix: Use a larger crucible (fill only 1/3 volume) and reduce ramp rate to

up to 200°C.

-

-

Problem: Mixed phases (

and-

Cause: Calcination temperature too low or time too short.

-

Fix: Re-calcine at 950°C for 3 additional hours.

-

References

-

Berbenni, V., et al. (2003).

.[2][8] Z. Naturforsch. 58b , 928. Link -

Playford, H. Y., et al. (2013). Characterization of Structural Motifs in Amorphous Precursors to Gallium Oxide. Chemistry of Materials, 25(24), 5244–5252. Link

-

Kumar, S., et al. (2013). Hydrothermal synthesis of

and -

Reddy, C. V., et al. (2015). Synthesis of

- -

Tippins, H. H. (1965). Optical Absorption and Photoconductivity in the Band Edge of

-

Sources

- 1. (PDF) Sol- gel synthesis of Ga2O3 nanorods and effect of precursor chemistry on their structural and morphological properties [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of chemically pure b-phase powders of gallium(III) oxide | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. akjournals.com [akjournals.com]

- 9. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]

Gallium (III) nitrate trihydrate in catalysis research

Application Note: Gallium (III) Nitrate Trihydrate in Advanced Catalysis

Executive Summary & Strategic Rationale

This compound is often overlooked in favor of its chloride or triflate counterparts; however, it occupies a critical niche in modern catalysis. Its value proposition lies in three distinct physicochemical properties:

-

Extreme Water Solubility: Unlike GaCl₃, which hydrolyzes violently, the nitrate salt is stable enough in aqueous media to function as a water-tolerant Lewis acid, making it ideal for "Green Chemistry" applications.

-

Labile Nitrate Counter-ions: The nitrate ligands are easily displaced by neutral donors or carboxylates, making this compound the superior precursor for synthesizing Gallium-based Metal-Organic Frameworks (MOFs) like MIL-100(Ga).

-

Oxidative Potential: The nitrate anion, combined with the high charge density of Ga³⁺, creates a unique environment for activating oxidants like hydrogen peroxide in olefin epoxidation.

This guide provides validated protocols for direct catalytic use and material synthesis, moving beyond basic textbook descriptions to field-proven methodologies.

Safety & Handling (The "Zero-Fail" Pre-Check)

-

Oxidizer Hazard: Ga(NO₃)₃·3H₂O is a strong oxidizer. Never mix directly with strong reducing agents or organic solvents (like acetone) in concentrated forms without cooling; this can lead to rapid exotherms.

-

Hygroscopicity: The trihydrate form is stable but hygroscopic. Weighing must be performed quickly to maintain stoichiometry, especially for MOF synthesis where the metal-to-ligand ratio is critical.

-

Hydrolysis: In neutral water, Ga³⁺ hydrolyzes to form insoluble hydroxides/oxides. Acidification (pH < 3) is often required to maintain a homogeneous catalytic species.

Application I: Green Epoxidation of Olefins

Context: Traditional epoxidation (e.g., m-CPBA) generates stoichiometric organic waste. The Ga(NO₃)₃/H₂O₂ system offers a high-atom-economy alternative where water is the only byproduct. The Ga³⁺ ion acts as a Lewis acid to activate the peroxide bond, making it more electrophilic.

Mechanism of Action

The high charge density of the Ga³⁺ center coordinates with hydrogen peroxide, lowering the LUMO energy of the O-O bond. This facilitates nucleophilic attack by the electron-rich olefin.

Figure 1: Catalytic cycle for the Ga(III)-mediated epoxidation of olefins using hydrogen peroxide.

Experimental Protocol

Reagents:

-

Substrate: Cyclooctene (or target olefin) (10 mmol)

-

Catalyst: Ga(NO₃)₃[1]·3H₂O (0.5 mmol, 5 mol%)

-

Oxidant: 30% H₂O₂ (aq) (20 mmol, 2 equiv)

-

Solvent: Ethyl Acetate or Acetonitrile (10 mL)

Step-by-Step:

-

Catalyst Solubilization: Dissolve 128 mg (0.5 mmol) of Ga(NO₃)₃·3H₂O in 10 mL of ethyl acetate. Ensure the solution is clear.

-

Expert Tip: If the solution is cloudy, add 1-2 drops of dilute nitric acid to reverse hydrolysis.

-

-

Substrate Addition: Add 10 mmol of the olefin substrate. Stir at room temperature for 5 minutes.

-

Oxidant Addition: Add 30% H₂O₂ dropwise over 10 minutes.

-

Why? Rapid addition can cause localized heating and non-productive decomposition of H₂O₂ (disproportionation).

-

-

Reaction: Heat the mixture to 50°C (mild reflux) for 4–6 hours. Monitor by TLC or GC.

-

Work-up: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Extract with ethyl acetate.[1] Dry over MgSO₄.

Performance Data:

| Substrate | Time (h) | Yield (%) | Selectivity (%) | Notes |

| Cyclooctene | 4 | 93 | >99 | Standard benchmark |

| Styrene | 6 | 78 | 92 | Requires slow H₂O₂ addition |

| 1-Octene | 8 | 65 | 99 | Terminal olefins are slower |

Application II: Synthesis of MIL-100(Ga) MOF

Context: MIL-100(Ga) is a porous trimesate framework with giant pores (25–29 Å). It is a premier material for drug delivery and gas separation. The nitrate salt is the preferred precursor over the chloride because chloride ions can become trapped in the pores, poisoning catalytic sites and reducing surface area.

Synthesis Workflow

The synthesis is a hydrothermal assembly process. The key is controlling the hydrolysis rate of Ga³⁺ to match the nucleation rate of the ligand coordination.

Figure 2: Optimized workflow for the hydrothermal synthesis of high-crystallinity MIL-100(Ga).

Detailed Protocol (High-Crystallinity Route)

Reagents:

-

1,3,5-Benzenetricarboxylic acid (H₃BTC) (0.5 g)

-

Hydrofluoric Acid (HF, 48%) (0.2 mL) [DANGER: HF is fatal on skin contact. Use Calcium Gluconate safety protocols]

-

Deionized Water (20 mL)

Step-by-Step:

-

Mixing: In a Teflon liner, dissolve the Ga nitrate in water. Add the H₃BTC.[3][4] The acid will not fully dissolve at RT.

-

Mineralizer Addition: Add the HF carefully.

-

Heating: Seal the autoclave and heat to 210°C for 24 hours .

-

Critical Parameter: Temperatures < 180°C often yield amorphous impurities.

-

-

Washing: Filter the resulting pale yellow powder. Wash with boiling water (3x) to remove excess Gallium nitrate.

-

Activation (Crucial): To open the pores, reflux the solid in ethanol for 12 hours (removes trapped H₃BTC), then dry at 100°C. Finally, calcine at 250°C under vacuum for 12 hours.

Comparative Analysis: Nitrate vs. Chloride vs. Triflate

For researchers selecting a Gallium source, the anion dictates the application success.

| Feature | Ga(NO₃)₃·3H₂O | GaCl₃ | Ga(OTf)₃ |

| Primary Use | Aqueous catalysis, MOF precursors, Nanoparticles | Lewis acid in dry organics (Friedel-Crafts) | High-performance Lewis acid (Water tolerant) |

| Water Stability | High (Hydrolyzes slowly) | Low (Violent hydrolysis) | High (Stable) |

| Anion Effect | Oxidizing, labile ligand | Coordinating (can poison catalysts) | Non-coordinating (Superacidic) |

| Cost | Low | Medium | High |

| Handling | Easy (Solid) | Difficult (Fumes in air) | Easy (Solid) |

References

-

Epoxidation of Olefins: Oxidation of olefins with H₂O₂ catalyzed by gallium(III) nitrate...[1]

-

Source:

-

-

MIL-100(Ga)

-

Source:

-

-

Lewis Acid Catalysis: Gallium(III) triflate: an efficient and sustainable Lewis acid catalyst[8]

-

Source:

-

-

Medical Context:Gallium nitr

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Systematic Study on MIL-100(Fe) Synthesis Conditions to Enhance Its Properties as a Green Material for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Solution-Phase Processing of Gallium(III) Nitrate Trihydrate for Optoelectronic Device Fabrication

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]

While Metal-Organic Chemical Vapor Deposition (MOCVD) using trimethylgallium (TMGa) remains the industry standard for high-performance epitaxial growth of LEDs and Laser Diodes (LDs), Gallium(III) nitrate trihydrate (

This guide details the use of Gallium(III) nitrate trihydrate in two specific high-value workflows:

-

Sol-Gel Synthesis of GaN Buffer Layers & Nanostructures: A non-vacuum approach to creating nucleation layers or nanorods for micro-LEDs.

-

Deposition of

Transparent Conductive/Passivation Layers: Utilizing the nitrate precursor to form wide-bandgap oxide layers essential for optical transparency and electrical insulation in LD facet coating.

Key Advantages of

-

Cost Efficiency: Significantly lower cost per gram compared to organometallics (TMGa/TEGa).

-

Handling: Air-stable solid, eliminating the need for pyrophoric handling protocols.

-

Stoichiometric Control: High purity (>99.999%) allows for precise doping profiles in solution.

Material Properties & Precursor Chemistry[9]

| Property | Specification | Relevance to Fabrication |

| Formula | Hydrate form dictates solubility in polar solvents. | |

| Molar Mass | 255.74 g/mol | Critical for calculating molarity in sol-gel recipes. |

| Solubility | High in Water, Ethanol, 2-Methoxyethanol | Enables spin-coating and spray pyrolysis. |

| Decomposition | Low decomposition temp facilitates easy oxide conversion. | |

| Purity Grade | 5N (99.999%) | Trace metals (Fe, Cu) must be <1 ppm to prevent non-radiative recombination centers in LEDs. |

Protocol A: Sol-Gel Synthesis of GaN Thin Films

Application: Low-cost nucleation layers for LEDs or active layers in flexible optoelectronics.

Mechanistic Pathway

The conversion from nitrate to nitride is not direct. It follows a Hydrolysis

-

Sol Formation:

dissolves, complexed by a stabilizer (e.g., Diethanolamine) to prevent precipitation. -

Gelation: Hydrolysis forms

networks. -

Calcination:

(Formation of Gallium Oxide intermediate). -

Nitridation:

(High-temp conversion).

Experimental Workflow

Reagents:

-

Gallium(III) nitrate trihydrate (99.999%)[1]

-

2-Methoxyethanol (Solvent)

-

Monoethanolamine (MEA) or Diethanolamine (DEA) (Stabilizer)

-

Anhydrous Ammonia (

) gas (Nitridation agent)

Step-by-Step Protocol:

-

Precursor Dissolution:

-

Dissolve 2.55 g of

in 10 mL of 2-Methoxyethanol to achieve a ~1.0 M solution. -

Critical Step: Add MEA in a 1:1 molar ratio to Gallium. Stir at 60°C for 2 hours. The solution must remain clear and viscous. If turbid, hydrolysis has occurred prematurely—discard.

-

-

Substrate Preparation:

-

Clean Sapphire (

) or Silicon (111) wafers using standard RCA-1 and RCA-2 cleaning cycles to remove organics and oxides.

-

-

Spin Coating (Deposition):

-

Dispense solution dynamically at 500 RPM (5 sec), then ramp to 3000 RPM (30 sec).

-

Soft Bake: Heat at 150°C for 10 mins to remove solvents. Repeat coating 3-5 times to achieve desired thickness (~200 nm).

-

-

Calcination (Oxide Formation):

-

Furnace anneal at 500°C for 1 hour in Air.

-

Result: Amorphous porous

film.

-

-

Ammonolysis (Nitridation):

Quality Control (Self-Validation)

-

Visual: Film should transition from transparent/whitish (Oxide) to slightly yellowish/transparent (Nitride).

-

XRD Check: Look for hexagonal GaN peaks (002) at

. Absence of broad amorphous humps confirms crystallization.

Protocol B: Hydrothermal Growth of GaN Nanorods

Application: Light extraction structures for high-efficiency LEDs.

Context: Nanorods increase the light extraction efficiency (LEE) by reducing total internal reflection. This protocol uses Gallium Nitrate in a high-pressure autoclave.

Protocol:

-

Seed Layer: Deposit a thin ZnO or GaN seed layer on the substrate (using Protocol A).

-

Growth Solution:

-

Mix 0.05 M

with DI water. -

Adjust pH to 10 using

.

-

-

Autoclave:

-

Seal substrate and solution in a Teflon-lined stainless steel autoclave.

-

Heat to 200°C for 12-24 hours.

-

-

Post-Process:

-

Wash with ethanol to remove residual nitrates.

-

Anneal at 400°C to improve crystal quality.

-

Visualization: Chemical & Process Workflows

Sol-Gel Transformation Pathway

Caption: The chemical transformation from Gallium Nitrate precursor to crystalline Gallium Nitride involves complex intermediate phases managed by thermal processing.

LED Device Integration Workflow

Caption: Integration of solution-processed layers into a standard LED fabrication flow.

Safety & Handling Protocols

-

Oxidizer Hazard:

is a strong oxidizer. Keep away from organic reducing agents and metal powders to prevent fire hazards. -

Ammonia Toxicity: The nitridation step uses anhydrous

. This requires a dedicated gas cabinet with cross-flow ventilation and toxic gas detectors (TWA 25 ppm). -

Acidic Byproducts: Decomposition releases

gases. Scrubber systems (wet scrubbers with NaOH) must be active during the calcination phase.

References

-

Ibanez, A., et al. (2020). Sol-gel synthesis of GaN nanoparticles from gallium nitrate and ammonia. Journal of Crystal Growth. Link

-

Morkoç, H. (2013). Handbook of Nitride Semiconductors and Devices. Springer. Link

-

Sigma-Aldrich. (2023). Gallium(III) nitrate hydrate Safety Data Sheet. Link

-

Pearton, S. J., et al. (2018). Gallium Oxide Technology, Devices and Applications. Elsevier.[4] Link

-

Nakamura, S. (1991). GaN Growth Using GaN Buffer Layer. Japanese Journal of Applied Physics. Link

Sources

Advanced Application Note: Gallium (III) Nitrate Trihydrate as a Strategic Dopant in Nanomaterial Synthesis

Target Audience: Materials Scientists, Biomedical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The integration of post-transition metals into nanoscale frameworks has revolutionized both biomedical engineering and green energy catalysis. Among these, Gallium (III) nitrate trihydrate (Ga(NO₃)₃·3H₂O) has emerged as a premier dopant precursor. Unlike gallium halides (e.g., GaCl₃), the nitrate trihydrate salt offers superior solubility in both aqueous and alcoholic solvents, enabling highly homogenous ion distribution during sol-gel, hydrothermal, and co-precipitation syntheses. Furthermore, it decomposes cleanly during calcination, preventing halide contamination in the final crystal lattice[1].

As a Senior Application Scientist, I approach gallium doping through two distinct mechanistic pillars:

-

The "Trojan Horse" Biological Mechanism (Biomedical Applications): Ga³⁺ possesses an ionic radius (~62 pm) and coordination chemistry nearly identical to Fe³⁺ (~64 pm). Bacteria and rapidly dividing cancer cells aggressively upregulate iron acquisition pathways. By doping nanocarriers with Ga³⁺, the nanomaterial is actively internalized via siderophore or transferrin receptors. However, unlike iron, gallium cannot undergo redox cycling (Fe³⁺ ↔ Fe²⁺). This irreversibly paralyzes iron-dependent enzymes (e.g., ribonucleotide reductase), triggering metabolic arrest and biofilm eradication[2],[3].

-

Bandgap Engineering & Electronic Sensitization (Catalysis & Drug Delivery): In metal oxide matrices like TiO₂ and ZnO, substitutional doping of Ga³⁺ into the lattice induces charge imbalances, creating oxygen vacancies. This shrinks the bandgap, suppresses electron-hole recombination, and drastically enhances the electronic sensitivity of the nanoparticle surface to specific chemotherapeutic payloads (like 5-Fluorouracil/Adrucil) or photocatalytic water-splitting reactions[4],[5].

Quantitative Data: Impact of Ga³⁺ Doping on Nanomaterial Performance

The following table synthesizes field-validated data demonstrating the causality between Ga(NO₃)₃·3H₂O doping concentrations and functional outcomes.

| Nanomaterial System | Dopant Source | Optimal Ga Concentration | Particle Size (nm) | Primary Application | Key Performance Metric |

| Ga-Doped ZnO | Ga(NO₃)₃·3H₂O | 0.004 - 0.01 mol/L | 12.9 - 35.4 nm | Anticancer Drug Delivery | Enhanced Adrucil encapsulation; higher cytotoxicity against A549 lung cancer cells than free drug[5],[1]. |

| Ga-Doped TiO₂ | Ga(NO₃)₃·3H₂O | 3.125 at% | 6 - 10 nm | Photocatalytic H₂ Generation | H₂ evolution rate of 5722 μmol g⁻¹ h⁻¹ (with Pt co-catalyst); improved interfacial electron transfer[4]. |

| Ga-Doped Carbon Dots (Ga-BACDs) | Ga(NO₃)₃·3H₂O | 2.5 mg/mL (Working Conc.) | < 10 nm | Antimicrobial / Biofilm Disruption | Complete eradication of Pseudomonas aeruginosa biofilms; high biocompatibility with normal cells[3]. |

Validated Synthesis Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure reproducibility and functional integrity.

Protocol A: Synthesis of Ga-Doped ZnO Nanocarriers for Adrucil Delivery

Objective: To synthesize highly cytocompatible Ga-ZnO nanoclusters with enhanced electronic sensitivity for the chemotherapeutic drug Adrucil (5-Fluorouracil).

Rationale: Pristine ZnO has limited binding affinity for Adrucil. Doping with Ga³⁺ via Ga(NO₃)₃·3H₂O alters the surface charge and creates a high-affinity coordination environment, preventing premature drug leakage in systemic circulation[5].

-

Precursor Preparation: Dissolve 0.5 M Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 40 mL of deionized water (Resistivity >18.0 MΩ).

-

Dopant Introduction: Add this compound (Ga(NO₃)₃·3H₂O) to achieve a 0.008 mol/L concentration. Critical Step: Stir vigorously for 30 minutes at room temperature to ensure homogenous dispersion of Ga³⁺ ions before nucleation begins[1].

-

Co-Precipitation: Slowly titrate 0.5 M Ammonium bicarbonate (NH₄HCO₃) into the solution under continuous magnetic stirring until the pH stabilizes around 8.0. A white precipitate (Zn₅(CO₃)₂(OH)₆ precursor) will form.

-

Washing & Centrifugation: Centrifuge the colloid at 8000 rpm for 10 minutes. Wash alternately with absolute ethanol and ultrapure water three times to remove unreacted nitrates and acetates.

-

Calcination: Dry the precursor at 80°C overnight. Calcine in a muffle furnace at 550°C for 2 hours. Causality: This specific temperature ensures the complete thermal decomposition of the precursor into highly crystalline Ga-doped ZnO without inducing excessive particle agglomeration[1].

-

Drug Loading: Disperse 50 mg of Ga-ZnO in a 1 mg/mL aqueous solution of Adrucil. Stir in the dark for 24 hours at room temperature, followed by centrifugation to collect the drug-loaded nanocarriers[5].

Protocol B: Co-Precipitation Synthesis of Ga-Doped TiO₂ for Photocatalysis

Objective: To engineer a robust, light-driven photocatalyst for green hydrogen production.

Rationale: The ionic radius of Ti⁴⁺ (60.5 pm) is highly compatible with Ga³⁺ (62 pm). Using Ga(NO₃)₃·3H₂O allows Ga³⁺ to substitute Ti⁴⁺ in the anatase lattice, creating oxygen vacancies that trap electrons and prevent rapid electron-hole recombination[4].

-

Titanium Matrix Formation: In a dry environment, mix Titanium (IV) isopropoxide with 50 mL of anhydrous isopropanol (Solution A).

-

Aqueous Dopant Solution: Dissolve the calculated amount of Ga(NO₃)₃·3H₂O (to target 3.125 at% Ga) in 25 mL of isopropanol and 0.86 mL of deionized water (Solution B)[4].

-

Hydrolysis: Inject Solution B dropwise into Solution A under vigorous stirring.

-

Alkaline Treatment: Using a syringe pump, slowly add 4.8 mL of aqueous ammonia (28% NH₄OH) at a rate of 1 mL/min. Causality: Controlled ammonia addition regulates the hydrolysis rate, ensuring the formation of monodisperse nanoparticles rather than bulk aggregates.

-

Aging & Annealing: Stir the mixture at room temperature for 16 hours. Evaporate the solvent, dry the powder for 2 hours, and anneal at 500°C for 3 hours in air to lock the Ga³⁺ ions into the anatase TiO₂ matrix[4].

Mechanistic Visualizations

The "Trojan Horse" Biological Mechanism of Ga-Doped Nanomaterials

Caption: The Trojan Horse mechanism: Ga³⁺ mimics Fe³⁺ to infiltrate bacteria, causing metabolic arrest.

Standardized Synthesis Workflow for Ga-Doped Metal Oxides

Caption: Universal workflow for synthesizing Ga-doped metal oxide nanoparticles via co-precipitation.

References

-

Antibacterial activity and mechanistic insights of gallium-based nanoparticles: an emerging frontier in metal-based antimicrobials Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Enhanced Antimicrobial and Biofilm-Disrupting Properties of Gallium-Doped Carbon Dots Source: ACS Omega URL:[Link]

-

Enhanced, robust light-driven H2 generation by gallium-doped titania nanoparticles Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

-

Gallium-doped zinc oxide nanoparticles as biocompatible and promising nanocarrier for delivery of anticancer drug Adrucil Source: Chemical Papers URL:[Link]

-

Investigation of the Charge-Transfer Between Ga-Doped ZnO Nanoparticles and Molecules Using Surface-Enhanced Raman Scattering: Doping Induced Band-Gap Shrinkage Source: Frontiers in Chemistry URL:[Link]

Sources

- 1. Frontiers | Investigation of the Charge-Transfer Between Ga-Doped ZnO Nanoparticles and Molecules Using Surface-Enhanced Raman Scattering: Doping Induced Band-Gap Shrinkage [frontiersin.org]

- 2. Antibacterial activity and mechanistic insights of gallium-based nanoparticles: an emerging frontier in metal-based antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Gallium (III) Nitrate Trihydrate Solutions

Welcome to the Technical Support Center for Gallium (III) Nitrate Trihydrate (

Core Troubleshooting Guide: Identifying and Resolving Hydrolysis

Q: Why does my Gallium (III) nitrate solution turn cloudy or form a white precipitate shortly after dissolution at room temperature?

A: This is caused by the rapid, extensive hydrolysis of the

Q: How can I prevent hydrolysis when I need to use Gallium (III) in physiological cell culture assays (pH ~7.4)?

A: At physiological pH, unchelated

Q: I added my Gallium (III) nitrate to Phosphate-Buffered Saline (PBS), and it instantly formed a dense precipitate. Why?

A:

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 100 mM Acid-Stabilized Gallium (III) Nitrate Stock Solution

Causality: Maintaining the solution at pH < 2.0 ensures that the hydration shell remains fully protonated as

-

Weighing: Accurately weigh 2.55 g of this compound (

, MW ≈ 255.74 g/mol ). -

Acidification: In a clean beaker, add 80 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of concentrated Nitric Acid (

, 68-70%) to lower the pH below 1.5. (Note: Using -

Dissolution: Slowly add the gallium salt to the acidic water while stirring continuously at 300 rpm.

-

Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and bring to volume with ultrapure water.

-

Self-Validation: Measure the optical density at 600 nm (

). An

Protocol B: Preparation of Physiologically Stable Gallium-Citrate Solution (pH 6.5–7.0)

Causality: A defined molar excess of citrate ensures complete complexation of

-

Dry Mixing: Weigh 250 mg of anhydrous Gallium (III) nitrate (or equivalent hydrate) and 287.5 mg of Sodium citrate dihydrate[3]. This provides an approximate 1:1.1 molar ratio of Ga:Citrate.

-

Co-Dissolution: Dissolve the powders simultaneously in 8 mL of ultrapure water. The immediate presence of citrate captures the

ions as they hydrate. -

Titration: Slowly titrate the solution with 0.1 M

under vigorous stirring until the pH reaches 6.5. (Critical: Do not exceed pH 7.0 during titration to avoid localized high-pH zones). -

Finalization: Adjust the final volume to 10 mL. Filter sterilize through a 0.22 µm PES membrane.

Quantitative Speciation Data

The following table summarizes the pH-dependent speciation of Gallium (III) in aqueous environments, which dictates the physical state and stability of your solution[1].

| pH Range | Dominant Ga(III) Species | Physical State | Hydrolysis Status |

| < 2.0 | Clear Solution | Suppressed | |

| 2.0 - 3.0 | Polyoxogallates ( | Clear to Opalescent | Intermediate |

| 3.0 - 11.0 | White Precipitate | Complete Hydrolysis | |

| > 12.0 | Clear Solution | Soluble Hydroxide |

Hydrolysis Prevention Logic

Decision tree for preventing Gallium(III) hydrolysis based on target pH.

Advanced FAQs: Speciation and Complexation

Q: Can I use other ligands besides citrate to stabilize the solution?

A: Yes. Researchers frequently use EDTA, acetate, or polydentate organic ligands (like dithiocarbamates or hydrazones) to stabilize

Q: Does temperature impact the stability of the solution?

A: Yes. The hydrolysis of

References

-

"Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes." Royal Society of Chemistry. URL:[Link]

-

"Gallium nitrate." Wikipedia. URL:[Link]

-

"Gallium(III) Ion Hydrolysis under Physiological Conditions." Bulletin of The Korean Chemical Society. URL:[Link]

-

"Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes." Dalton Transactions. URL:[Link]

-

"Sustainable Solutions for Gallium and Arsenic Extraction from Semiconductor Industry Waste." IJRESM. URL: [Link]

Sources

- 1. Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05190C [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Gallium nitrate - Wikipedia [en.wikipedia.org]

- 4. Synthesis, characterization and in vitro cytotoxicity of gallium( iii )-dithiocarbamate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03552B [pubs.rsc.org]

Optimizing annealing temperature for GaN from Gallium (III) nitrate trihydrate

Technical Support Center: Gallium Nitride (GaN) Synthesis Topic: Optimization of Annealing Temperature for GaN from Gallium (III) Nitrate Trihydrate Ticket ID: #GN-OPT-882 Responder: Senior Application Scientist, Materials Synthesis Division

Welcome & Scope

Welcome to the Advanced Materials Technical Support Center. You are likely working with This compound (

This guide addresses the critical thermodynamic balance required during the ammonolysis (nitridation) step. The transition from an oxide/gel intermediate to crystalline hexagonal GaN is governed strictly by the competition between nitridation kinetics and thermal decomposition .

The "Golden Path" Protocol

Before troubleshooting, verify your baseline against this optimized Standard Operating Procedure (SOP). This protocol utilizes a citrate-assisted sol-gel route, which is the industry standard for lowering activation energy and ensuring homogeneity.

Phase I: Precursor Preparation (Sol-Gel)

-

Stoichiometry: Dissolve

in deionized water. -

Chelation: Add Citric Acid (CA) at a molar ratio of 1:1 (Ga:CA).

-

Why: Citric acid prevents precipitation of gallium hydroxide and ensures atomic-level mixing.

-

-

Gelation: Stir at

until a viscous, transparent gel forms. -

Pre-Calcination: Dry at

, then calcine at-

Result: This converts the nitrate/gel into a porous

framework, ready for nitridation.

-

Phase II: Nitridation (The Critical Step)